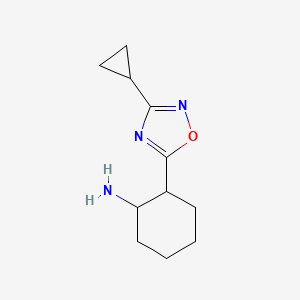

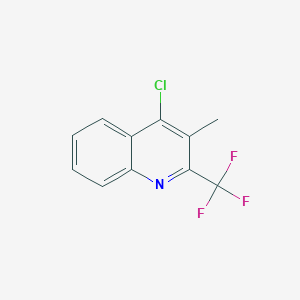

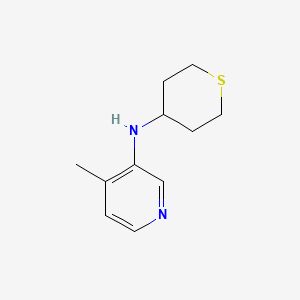

![molecular formula C12H15NO B1429014 螺[色满-2,3'-吡咯烷] CAS No. 1047721-75-4](/img/structure/B1429014.png)

螺[色满-2,3'-吡咯烷]

描述

Spiro[chroman-2,3’-pyrrolidine] is a complex organic compound that belongs to the class of spiro-heterocyclic compounds. These compounds are characterized by their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

The synthesis of spiro[chroman-2,3’-pyrrolidine] involves complex multi-component reactions. These reactions often suffer from long reaction times, but acceleration can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

The chemical reactions involved in the construction of spiro[chroman-2,3’-pyrrolidine] are complex and involve multiple components . Acceleration of these reactions can be achieved in microdroplets and thin films .科学研究应用

光致变色材料开发

螺吡喃和螺噁嗪这两种类型的螺化合物以其光致变色特性而著称,这种特性使它们能够根据光、温度和 pH 值变化等外部刺激在不同的结构形式之间发生可逆转化。该特性已被用于开发新型的多功能材料,在传感、探测和光学元件中应用,展示了螺化合物在创造对环境变化具有动态响应的高级材料中的潜力 (Xia, Xie, & Zou, 2017)。

药物发现

螺环支架,包括与螺[色满-2,3'-吡咯烷]相关的螺环支架,由于其三维结构和调节药物化合物理化和药代动力学性质的能力,在药物发现中得到越来越多的应用。这些结构参与了具有多种治疗潜力的生物活性分子的合成,突出了它们在开发具有增强疗效和安全性特征的新药中的重要性 (Zheng, Tice, & Singh, 2014)。

抗氧化活性

螺化合物还因其抗氧化活性而受到研究,这对于对抗与各种疾病相关的氧化应激至关重要。开发具有潜在抗氧化活性的药物具有重要意义,而螺化合物由于其结构多样性和与生物系统相互作用的能力,在这个领域显示出前景。这项研究为螺化合物在针对与氧化损伤相关的疾病的治疗干预中使用开辟了道路 (Acosta-Quiroga 等,2021)。

未来方向

Spiro[chroman-2,3’-pyrrolidine] and similar spirocyclic compounds have received significant attention in medicinal chemistry due to their promising biological activity . Future research will likely focus on developing novel synthetic procedures for these compounds and exploring their potential therapeutic applications .

作用机制

Target of Action

Spiro[chroman-2,3’-pyrrolidine] is a complex molecule that is part of the larger family of pyrrolidine compounds . Pyrrolidine compounds are known to interact with a variety of biological targets, and they have been used widely by medicinal chemists to develop compounds for the treatment of human diseases . .

Mode of Action

It is known that the pyrrolidine ring, a key component of spiro[chroman-2,3’-pyrrolidine], contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that Spiro[chroman-2,3’-pyrrolidine] may interact with its targets in a unique and complex manner.

Biochemical Pathways

It is known that pyrrolidine compounds can influence a variety of biological activities . The construction of Spiro[chroman-2,3’-pyrrolidine] involves a five-component reaction that can be accelerated in microdroplets and thin films . This suggests that the compound may have unique properties and effects on biochemical pathways.

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine compounds can have a variety of biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the construction of spiro[chroman-2,3’-pyrrolidine] can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and medium.

属性

IUPAC Name |

spiro[3,4-dihydrochromene-2,3'-pyrrolidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZFKHVALQAIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

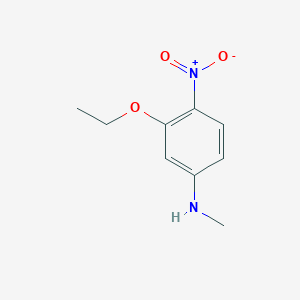

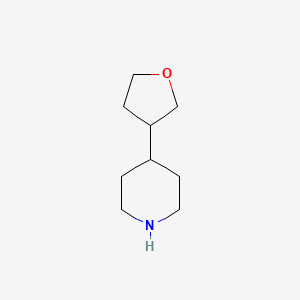

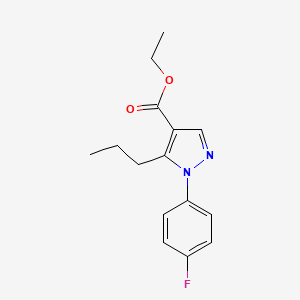

![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)